1-(5-Bromo-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazinane ring
Preparation Methods
The synthesis of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-tert-butylphenol, which is a commercially available compound.
Reaction with Diazinane: The phenol is reacted with diazinane under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Scientific Research Applications
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to cell signaling, apoptosis, and inflammation. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-tert-butylphenol and 1,3-diazinane-2,4-dione share structural similarities with the compound .
Uniqueness: The presence of both the bromine atom and the tert-butyl group in the same molecule makes 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione unique. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C14H17BrN2O2 |
---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7H2,1-3H3,(H,16,18,19) |
InChI Key |
YTUPPXTUUSRMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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